Methyl 1-nitrosopiperidine-4-carboxylate
Description
Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Research
The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is a ubiquitous structural unit in a vast array of natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its conformational flexibility, allowing it to adopt chair and boat conformations, provides a three-dimensional framework that is crucial for molecular recognition and biological activity. The prevalence of the piperidine scaffold in over seventy commercialized drugs underscores its importance in medicinal chemistry. researchgate.net
The introduction of piperidine moieties into molecular structures can significantly influence their physicochemical properties, such as lipophilicity and basicity, which in turn affects their pharmacokinetic and pharmacodynamic profiles. thieme-connect.comresearchgate.net Consequently, the development of novel synthetic methods for the construction and functionalization of piperidine rings remains an active and vital area of advanced chemical research. nih.gov
Overview of N-Nitrosamine Chemistry in Synthetic Methodology
N-Nitrosamines are a class of organic compounds characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. nih.govresearchgate.net While much of the research on N-nitrosamines has been driven by their identification as potential carcinogens, their unique chemical reactivity has also been harnessed for applications in organic synthesis. nih.govacs.org The chemistry of N-nitrosamines is diverse, with their reactivity being influenced by the nature of the substituents on the nitrogen atom. acs.org
In synthetic methodology, N-nitrosamines have been studied for their ability to undergo various transformations. For instance, the nitroso group can act as a directing group in C-H functionalization reactions and can be removed under specific conditions, making it a useful protecting or activating group. acs.org The generation of nitrogen-centered radicals from N-nitrosamines has also been explored for the formation of new carbon-nitrogen bonds. acs.org Although not as commonly employed as other functional groups, the distinct reactivity of N-nitrosamines continues to be an area of interest for the development of novel synthetic strategies. nih.govacs.org
Research Context of Methyl 1-nitrosopiperidine-4-carboxylate and Related Derivatives
This compound is a specific derivative within the broader class of N-nitrosopiperidine carboxylates. While detailed research findings specifically on this methyl ester are limited in publicly available literature, its structure suggests its role as a potential intermediate in organic synthesis. The parent compound, 1-nitrosopiperidine-4-carboxylic acid, is commercially available and serves as a precursor for the synthesis of the corresponding ester.
The research context for these compounds is largely situated within the broader investigation of N-nitrosamines and piperidine derivatives. Studies on related N-nitrosopiperidines have explored their synthesis, stereodynamics, and reactivity. acs.org For instance, the generation of aminium radical cations from N-nitrosopiperidines through visible-light excitation has been reported as a method for photoaddition reactions to alkenes and alkynes. acs.org
Furthermore, the presence of the carboxylate group at the 4-position of the piperidine ring in this compound offers a handle for further functionalization. This allows for the potential incorporation of the N-nitrosopiperidine moiety into more complex molecular architectures. Research on other 4-substituted N-nitrosopiperidine derivatives has been conducted, although often with a focus on their biological activities rather than their synthetic applications.
The ethyl ester analogue, Ethyl 1-nitrosopiperidine-4-carboxylate, has been identified as an N-nitroso derivative of a secondary amine present in a pharmaceutical compound, highlighting the relevance of this class of compounds in the context of drug development and impurity profiling. The study of such derivatives is crucial for understanding potential degradation pathways and for the development of analytical methods.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C7H12N2O3 | 172.18 | Not available |
| 1-Nitrosopiperidine-4-carboxylic acid | C6H10N2O3 | 158.16 | 6238-69-3 |
| Ethyl 1-nitrosopiperidine-4-carboxylate | C8H14N2O3 | 186.21 | 160114-74-9 |
| N-Nitrosopiperidine | C5H10N2O | 114.15 | 100-75-4 |
Structure
2D Structure
Properties
IUPAC Name |
methyl 1-nitrosopiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(10)6-2-4-9(8-11)5-3-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPOOFPTBUHNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 1 Nitrosopiperidine 4 Carboxylate and Analogs
Direct Nitrosation Routes
Direct nitrosation is a primary and straightforward approach for the synthesis of N-nitroso compounds, including Methyl 1-nitrosopiperidine-4-carboxylate. This method involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of a piperidine (B6355638) precursor.
N-Nitrosation of Piperidine-4-carboxylate Precursors
The most direct synthesis of this compound involves the N-nitrosation of a suitable precursor, namely methyl piperidine-4-carboxylate. This reaction is typically achieved by treating the secondary amine precursor with a nitrosating agent. A common and effective nitrosating agent is sodium nitrite (B80452) (NaNO₂) used under acidic conditions. google.comnih.gov The acid, often hydrochloric acid, protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species.
The general reaction can be depicted as follows:
Methyl piperidine-4-carboxylate + NaNO₂ + HCl → this compound + NaCl + H₂O
In a typical procedure, the piperidine precursor is dissolved in an aqueous solution and cooled, often in an ice bath. google.com A solution of sodium nitrite is then added dropwise while maintaining the acidic environment and low temperature to control the reaction rate and minimize side reactions. The reaction progress can often be monitored by a color change in the solution. google.com The formation of N-nitrosopiperidine from piperidine and sodium nitrite has been demonstrated to occur under conditions mimicking the stomach, highlighting the favorability of this reaction in acidic environments. nih.gov
Optimization of Reaction Conditions and Reagents
The efficiency of the N-nitrosation reaction can be influenced by several factors, including the choice of nitrosating agent, solvent, temperature, and pH. While sodium nitrite in an acidic aqueous solution is common, other nitrosating agents can be employed, sometimes in non-aqueous media. acs.org For instance, alkyl nitrites have been used for the nitrosation of secondary amines in organic solvents like cyclohexane (B81311) or isooctane. acs.org Another reagent, tert-butyl nitrite, has been utilized for the N-nitrosation of amides. acs.org
The concentration of the amine precursor can also affect the reaction kinetics. acs.org Studies on the nitrosation of various piperidine and pyrrolidine (B122466) derivatives have shown that the pseudo-first-order rate constant can have a sigmoidal dependence on the amine concentration. acs.org The pH of the reaction medium is a critical parameter, as it influences the concentration of the active nitrosating species. dtu.dk
Optimization of the reaction conditions aims to maximize the yield of the desired N-nitroso compound while minimizing the formation of byproducts. Careful control of temperature is crucial, as higher temperatures can lead to the decomposition of nitrous acid and potential side reactions. The table below summarizes some common nitrosating agents and the conditions under which they are typically used.
| Nitrosating Agent | Typical Conditions | Reference(s) |
| Sodium Nitrite (NaNO₂) | Aqueous acid (e.g., HCl), 0-5 °C | google.com |
| Alkyl Nitrites (e.g., 2-bromoethyl nitrite) | Organic solvent (e.g., cyclohexane), 25 °C | acs.org |
| tert-Butyl Nitrite | Room temperature, neat or in a solvent | acs.org |
| Dinitrogen Tetroxide (N₂O₄) | Adsorbed on charcoal, solvent-free or in dichloromethane (B109758) | N/A |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like piperidine derivatives in a single step from three or more starting materials. These strategies are valuable for creating the piperidine-4-one scaffold, which can then be further functionalized to yield the target compound.
Application of Mannich-Type Reactions for Piperidine-4-one Scaffolds as Intermediates
The Mannich reaction is a powerful tool for the synthesis of piperidin-4-ones. nih.govresearchgate.net This reaction typically involves the condensation of an aldehyde, a primary amine or ammonia, and two equivalents of a ketone. For the synthesis of a piperidine-4-one scaffold, a common approach is the condensation of an aromatic aldehyde, an amine such as ammonium (B1175870) acetate, and a ketone like ethyl methyl ketone. chemrevlett.com This one-pot synthesis provides a direct route to substituted piperidin-4-ones, which are versatile intermediates. nih.gov
A general scheme for the Mannich condensation to form a piperidin-4-one is as follows:
Aldehyde + Amine + 2 x Ketone → Piperidin-4-one + 2 x H₂O
The resulting piperidin-4-one can then be converted to this compound through a series of functional group transformations. This would involve, for example, a haloform reaction or oxidation to form the carboxylic acid at the 4-position, followed by esterification with methanol (B129727), and finally, N-nitrosation as described in the direct nitrosation route. The utility of the Mannich reaction lies in its ability to rapidly generate the core piperidine structure from simple, acyclic precursors. rsc.orgsciencemadness.org
Strecker-Type Condensation Approaches for Functionalized Piperidines
The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde or ketone, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com This methodology can be adapted to synthesize functionalized piperidines. Starting from a piperidin-4-one intermediate (which can be synthesized via a Mannich reaction), a Strecker-type reaction can be employed to introduce an amino group and a nitrile group at the 4-position.
The reaction proceeds by treating the piperidin-4-one with an amine (or ammonia) and a cyanide source, such as potassium cyanide (KCN), often in the presence of an acid. organic-chemistry.org This forms a 4-amino-4-cyanopiperidine derivative.
Piperidin-4-one + NH₃ + KCN → 4-Amino-4-cyanopiperidine + KOH
The resulting α-aminonitrile is a key intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, and the amino group can be subsequently removed or transformed. nih.govnih.gov For the synthesis of the target molecule, the nitrile would be hydrolyzed to the carboxylic acid, followed by esterification to the methyl ester. The final step would be the N-nitrosation of the piperidine nitrogen. This multi-step sequence, beginning with a Strecker-type condensation, provides a versatile route to variously substituted piperidine-4-carboxylic acid derivatives.
Ring Formation and Functionalization Reactions
Beyond direct multicomponent strategies, the synthesis of this compound and its analogs can be achieved through various other ring formation and functionalization reactions. These methods may involve the cyclization of a linear precursor to form the piperidine ring, followed by the introduction or modification of functional groups.
For instance, the piperidine ring can be formed through the reduction of a corresponding pyridine (B92270) derivative. A 4-methylpyridine-2-carboxylate, for example, can be reduced to the corresponding 4-methylpiperidine-2-carboxylate. google.com A similar strategy could be envisioned for a pyridine-4-carboxylate precursor.
Once the piperidine-4-carboxylate scaffold is in hand, the key functionalization is the introduction of the nitroso group at the nitrogen atom, as detailed in the direct nitrosation section. The versatility of the piperidine ring allows for a wide range of functionalization reactions to produce a variety of analogs.
Cyclization Reactions for Piperidine Ring Construction
Intramolecular ring closure is a fundamental strategy for assembling the piperidine skeleton. nih.gov These reactions can be broadly categorized based on the nature of the key bond-forming step.
The formation of piperidines from precursors containing alkene functionalities is a prominent synthetic route. These methods often rely on metal catalysis to facilitate the intramolecular amination of a double bond.
One such approach is the Wacker-type aerobic oxidative cyclization, which can produce various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org For instance, a palladium-based catalyst system, such as Pd(DMSO)₂(TFA)₂, has been shown to be effective for this transformation under base-free conditions. organic-chemistry.org Gold-catalyzed reactions have also been employed for the oxidative amination of unactivated alkenes to form substituted piperidines. nih.gov Furthermore, enantioselective methods have been developed using palladium catalysts with chiral pyridine-oxazoline (Pyox) ligands to achieve asymmetric aminochlorination of alkenes via a 6-endo cyclization, yielding 3-chloropiperidines with high enantioselectivity. organic-chemistry.org
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Base-free conditions, forms various N-heterocycles. | organic-chemistry.org |
| Gold(I) complex / Iodine(III) agent | Oxidative amination | Difunctionalization of a double bond with simultaneous N-heterocycle formation. | nih.gov |
| Palladium / Chiral Pyox ligand | Asymmetric aminochlorination (6-endo) | Produces chiral 3-chloropiperidines with excellent enantioselectivity. | organic-chemistry.org |
Radical cyclizations offer a powerful alternative for constructing the piperidine ring, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.govnih.gov These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to a double or triple bond to form the cyclic structure. rsc.org
Several strategies exist for initiating these radical cascades. A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been developed, though it can sometimes be accompanied by the formation of a linear alkene by-product due to a competitive 1,5-hydrogen atom transfer process. nih.gov Another method involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been used to synthesize 2,4,5-trisubstituted piperidines. birmingham.ac.uk Photoredox catalysis has also emerged as a valuable tool, enabling the construction of complex spiropiperidines from linear aryl halide precursors through the formation of aryl radical species under mild conditions, avoiding toxic reagents and precious metals. nih.gov
| Initiation Method | Precursor Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cobalt(II) catalysis | Linear amino-aldehydes | Substituted piperidines | Good yields but potential for by-product formation. | nih.gov |
| AIBN/Bu₃SnH | 7-substituted-6-aza-8-bromooct-2-enoates | 2,4-disubstituted piperidines | Standard radical initiation for cyclization. | organic-chemistry.org |
| Organic photoredox catalyst | Linear aryl halides | Spirocyclic piperidines | Operates under mild conditions without precious metals. | nih.gov |
| Stabilized radical generation | Acyclic precursors with α,β-unsaturated esters | 2,4,5-trisubstituted piperidines | Stereoselective 6-exo cyclization. | birmingham.ac.uk |
Hydrosilylation of Pyridine Derivatives and Subsequent Modifications
The catalytic reduction of pyridines represents a major pathway to piperidine synthesis. researchgate.net Among these reduction techniques, dearomative hydrosilylation is a notable method that transforms the aromatic pyridine ring into a non-aromatic intermediate, such as an enamine, which can be further functionalized or reduced to the fully saturated piperidine. nih.gov
This approach often utilizes borenium catalysts in the presence of hydrosilanes. nih.gov The reaction proceeds under relatively mild conditions and can be applied to a range of substituted pyridines, quinolines, and isoquinolines. The resulting enamine intermediate is a versatile synthon that can undergo further transformations to install desired substituents onto the piperidine ring. Following the hydrosilylation, a subsequent reduction step, often hydrogenation, is required to obtain the saturated piperidine ring. This two-stage process allows for the modification of the ring before the final reduction. nih.gov
Derivatization and Functional Group Interconversion
Once the piperidine ring is formed, subsequent reactions are necessary to introduce the specific functionalities of the target molecule, such as the N-nitroso group and the C-4 methyl carboxylate.
Introduction of Carboxylate Functionality
A key step in the synthesis of this compound is the introduction of the carboxylate group at the C-4 position of the piperidine ring. A common and efficient method to achieve this is through a Strecker-type synthesis starting from a protected piperidin-4-one derivative, such as 1-benzylpiperidin-4-one. researchgate.net
This process involves a one-pot condensation of the piperidone with an amine (e.g., aniline) and a cyanide source (e.g., HCN) to form an α-aminonitrile at the C-4 position. researchgate.net This nitrile group is a precursor to the desired carboxylate. The selective hydrolysis of the nitrile, often using concentrated sulfuric acid, yields the corresponding carboxamide, which can then be fully hydrolyzed to the carboxylic acid under basic conditions. The final step is the esterification of the carboxylic acid to the methyl ester, which can be accomplished using standard reagents like thionyl chloride in methanol. researchgate.netprepchem.com The N-nitroso group is typically introduced by reacting the secondary amine of the piperidine ring with a nitrosating agent, such as sodium nitrite, under acidic conditions. google.com
Transformations of the Piperidine Ring Substituents
The piperidine ring and its substituents can undergo various transformations to yield a diverse range of analogs. For example, protecting groups on the nitrogen atom, such as a benzyl (B1604629) group used during the introduction of the carboxylate functionality, can be removed. Catalytic N-debenzylation is a common final step to liberate the secondary amine, which can then be nitrosated or otherwise functionalized. researchgate.net
The C-4 position is particularly amenable to modification. Starting from 4-piperidones, a wide array of substituents can be introduced. youtube.com Furthermore, selective functionalization at the α-position (C-2 or C-6) of N-alkyl piperidines can be achieved through methods involving the formation of an endo-cyclic iminium ion, which is then intercepted by a nucleophile. acs.org These transformations highlight the versatility of the pre-formed piperidine scaffold in creating a library of structurally diverse compounds.
Reactivity and Reaction Mechanisms of Methyl 1 Nitrosopiperidine 4 Carboxylate
Stereoselective Reactions at the Alpha-Carbon
The presence of the N-nitroso group profoundly influences the acidity of the adjacent C-H bonds. This electronic effect facilitates the deprotonation at the α-carbon, leading to the formation of a nucleophilic carbanion. This carbanion can then react with various electrophiles, often with a high degree of stereoselectivity. Seminal work on closely related N-nitrosopiperidine derivatives has provided a foundational understanding of these reactions.
Formation and Reactivity of α-Nitrosamino Carbanions
The generation of α-nitrosamino carbanions is typically achieved by treating the N-nitrosamine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.com The resulting lithiated species is a potent nucleophile that can engage in a variety of carbon-carbon bond-forming reactions.
The stability of the α-nitrosamino carbanion is attributed to the electron-withdrawing nature of the nitroso group, which delocalizes the negative charge. This stabilization allows for the clean formation of the carbanion and its subsequent reaction with electrophiles in a controlled manner.
Electrophilic Attack and Substitution Patterns
Once formed, the α-nitrosamino carbanion of nitrosopiperidines demonstrates a remarkable propensity for axial attack by electrophiles. This high stereoselectivity has been extensively studied in analogous systems, providing a predictive framework for the behavior of methyl 1-nitrosopiperidine-4-carboxylate.
The reaction of the lithiated nitrosopiperidine with alkylating agents, such as methyl iodide, proceeds with a high degree of stereoselectivity to yield the axially substituted product. cdnsciencepub.com For instance, studies on the anion of N-nitroso-4-phenylpiperidine, a close analog, have shown that methylation results exclusively in the formation of the product with an axial methyl group. cdnsciencepub.com Further methylation of the mono-methylated product also proceeds with axial selectivity, yielding a 2,6-diaxial derivative. cdnsciencepub.com This pronounced preference for axial alkylation underscores the powerful directing effect of the nitrosamino carbanion stereochemistry.
| Electrophile | Product | Stereochemistry of Substitution |
| Methyl Iodide | 2-Methyl-1-nitrosopiperidine derivative | Axial |
Table based on findings from analogous N-nitrosopiperidine systems.
Similarly, the carboxylation of the α-nitrosamino carbanion, achieved by quenching with carbon dioxide, also exhibits a strong preference for axial attack. cdnsciencepub.com This reaction introduces a carboxylic acid group at the α-position, again with the incoming electrophile occupying the axial position. This consistent stereochemical outcome across different electrophiles points to a common underlying control element in the reaction mechanism.
| Electrophile | Product | Stereochemistry of Substitution |
| Carbon Dioxide | 1-Nitrosopiperidine-2-carboxylic acid derivative | Axial |
Table based on findings from analogous N-nitrosopiperidine systems.
The condensation of the α-nitrosamino carbanion with carbonyl compounds, such as benzophenone, further illustrates the principle of axial selectivity. cdnsciencepub.com The reaction yields a tertiary alcohol where the new carbon-carbon bond is formed in the axial position relative to the piperidine (B6355638) ring. The consistent formation of the axial product in these varied reactions provides strong evidence for a highly organized transition state.
| Electrophile | Product | Stereochemistry of Substitution |
| Benzophenone | α-(Diphenylhydroxymethyl)-1-nitrosopiperidine derivative | Axial |
Table based on findings from analogous N-nitrosopiperidine systems.
Analysis of Stereoelectronic Control in Reactivity
The observed high stereoselectivity in the reactions of α-nitrosamino carbanions cannot be fully explained by steric hindrance alone. cdnsciencepub.com Instead, it is proposed that stereoelectronic effects play a dominant role in directing the incoming electrophile to the axial position. cdnsciencepub.com
The prevailing theory suggests that the lone pair of electrons on the carbanionic carbon aligns preferentially with the π-system of the N-nitroso group for maximum delocalization and stability. This alignment is best achieved when the lone pair is in an axial orientation. Consequently, the electrophilic attack occurs from the axial face, anti-periplanar to the adjacent C-C bond in the piperidine ring, to maintain this favorable orbital overlap throughout the transition state. This stereoelectronic control overrides potential steric interactions that might otherwise favor equatorial attack, leading to the observed high degree of axial selectivity in the products. cdnsciencepub.com
N-Nitrosamino Group Transformations
The N-nitrosamino group is the primary site of reactivity in this compound, allowing for transformations that can either restore the parent amine or lead to the formation of other reactive intermediates.
Denitrosation Strategies for Amine Recovery
Denitrosation involves the cleavage of the N-N bond to remove the nitroso (-NO) group, thereby regenerating the parent secondary amine, Methyl piperidine-4-carboxylate. This transformation is crucial for both synthetic applications and for the degradation of N-nitrosamines. Various reagents and conditions can achieve this, often categorized by their mechanism, such as acid-catalyzed cleavage, reduction, or photolysis.
Commonly employed methods applicable to cyclic nitrosamines include the use of hydrogen halides (HBr or HCl) in a suitable solvent. The reaction proceeds via protonation of the nitrosamine (B1359907) followed by nucleophilic attack of the halide ion on the nitrogen atom of the nitroso group, leading to the release of a nitrosyl halide and the formation of the amine salt. Another effective approach involves reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, which reduces the nitroso group entirely.
Table 1: Selected Denitrosation Reagents and Conditions
| Reagent/Condition | Mechanism | Products |
|---|---|---|
| HBr in Acetic Acid | Acid-catalyzed cleavage | Methyl piperidine-4-carboxylate hydrobromide, Nitrosyl bromide |
| UV light (Photolysis) | Photochemical cleavage | Methyl piperidine-4-carboxylate, Nitric oxide radical |
| Lithium Aluminum Hydride (LiAlH₄) | Reductive cleavage | Methyl piperidine-4-carboxylate |
O-Alkylation and Alkoxydiazenium Salt Chemistry
The oxygen atom of the N-nitrosamino group in this compound possesses nucleophilic character and can be attacked by strong electrophiles, such as alkylating agents. This O-alkylation reaction results in the formation of highly reactive intermediates known as alkoxydiazenium salts.
Powerful alkylating agents like trialkyloxonium salts (e.g., trimethyloxonium (B1219515) tetrafluoroborate) or methyl trifluoromethanesulfonate (B1224126) are typically required for this transformation. The resulting alkoxydiazenium salt is a potent electrophile itself and can react with a variety of nucleophiles, making it a versatile synthetic intermediate. For instance, reaction with hydroxide (B78521) can lead to the formation of an aldehyde and the corresponding piperidine derivative.
Oxidative and Reductive Transformations
The chemical integrity of this compound is influenced by both oxidative and reductive processes, which can occur under atmospheric conditions or through directed chemical reactions.
Mechanistic Studies of Atmospheric Oxidation and Photolysis
In the atmosphere, N-nitrosamines are subject to degradation through photolysis (decomposition by sunlight) and oxidation by radicals, primarily the hydroxyl (•OH) radical. researchgate.netnih.gov
Photolysis: N-nitrosamines absorb UV radiation, which can lead to the cleavage of the N-N bond, generating a piperidinyl radical and a nitric oxide (NO) radical. mdpi.com For this compound, this would result in the formation of the methyl 4-carboxy-1-piperidinyl radical and NO. The subsequent reactions of these radicals contribute to atmospheric chemistry. The photolysis rate for the parent compound, 1-nitrosopiperidine, under natural sunlight has been quantified, providing a basis for understanding the atmospheric lifetime of its derivatives. nih.gov
Oxidation by •OH Radicals: The reaction with hydroxyl radicals is a significant atmospheric degradation pathway. copernicus.org Quantum chemistry calculations on the related compound piperidine suggest that H-abstraction can occur at various positions on the ring. nih.gov For this compound, the OH radical can abstract a hydrogen atom from the carbon atoms adjacent to the nitrosamine nitrogen (the α-carbons). This initial step leads to the formation of a carbon-centered radical, which can then react with molecular oxygen, initiating a cascade of reactions that can lead to ring-opening or the formation of various oxygenated products. nih.gov Primary photo-oxidation products detected in studies of similar compounds include nitramines (e.g., 1-nitropiperidine). researchgate.netnih.gov
Table 2: Atmospheric Degradation Pathways
| Pathway | Initiator | Key Intermediate | Potential Products |
|---|---|---|---|
| Photolysis | UV Sunlight | Methyl 4-carboxy-1-piperidinyl radical | Ring-opened products, Nitric oxide nih.govmdpi.com |
Directed Reduction Pathways to Hydrazine (B178648) and Amine Derivatives
The N-nitrosamino group can be selectively reduced to yield either the corresponding hydrazine or the parent amine, depending on the reducing agent and reaction conditions.
Reduction to Hydrazines: Milder reducing agents are typically used to selectively reduce the N=O bond without cleaving the N-N bond. Reagents such as zinc dust in acetic acid or controlled reduction with LiAlH₄ at low temperatures can convert the nitrosamine into the corresponding hydrazine, in this case, Methyl 1-aminopiperidine-4-carboxylate.
Reduction to Amines: More forceful reduction leads to the complete cleavage of the N-N bond, yielding the parent secondary amine. This is a common outcome when using strong reducing agents like LiAlH₄ at higher temperatures or catalytic hydrogenation over catalysts like Raney nickel. This process is mechanistically similar to the reductive denitrosation described earlier.
Table 3: Reduction Products of this compound
| Reducing Agent | Conditions | Major Product |
|---|---|---|
| Zn / Acetic Acid | Mild | Methyl 1-aminopiperidine-4-carboxylate (Hydrazine derivative) |
| LiAlH₄ | Low Temperature | Methyl 1-aminopiperidine-4-carboxylate (Hydrazine derivative) |
| LiAlH₄ | Reflux | Methyl piperidine-4-carboxylate (Amine derivative) |
Stability and Degradation Pathways in Chemical Systems
The stability of this compound is influenced by environmental factors such as the solvent, temperature, and pH. Studies on other N-nitrosamines, such as N-nitroso-N-methyl-4-aminobutyric acid (NMBA), have shown that both the solvent and temperature can significantly affect stability. magtechjournal.com For instance, NMBA exhibits greater stability in acetonitrile (B52724) compared to methanol (B129727), where it undergoes significant degradation at elevated temperatures. magtechjournal.com
For this compound, two primary degradation pathways in chemical systems are anticipated:
Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, the compound can undergo hydrolysis. This can involve both the ester group, yielding 1-nitrosopiperidine-4-carboxylic acid, and the nitrosamine group, leading to denitrosation as described in section 3.2.1.
Thermal Decomposition: Like many nitrosamines, it may be susceptible to thermal degradation. The energy input can lead to cleavage of the weak N-NO bond, initiating radical chain reactions.
The susceptibility of amines to nitrosation is related to their basicity; conversely, the stability of the resulting nitrosamine can also be influenced by the electronic properties of the substituents on the parent amine. The electron-withdrawing nature of the methyl carboxylate group at the 4-position may influence the stability and reactivity of the nitrosamino group compared to the unsubstituted 1-nitrosopiperidine.
Investigation of Nitrosamine Formation During Chemical Processes
The formation of this compound is a specific instance of N-nitrosation, a well-documented reaction in organic chemistry. This process typically involves the reaction of a secondary amine precursor, in this case, Methyl piperidine-4-carboxylate, with a nitrosating agent.
The most common nitrosating agent is nitrous acid (HNO₂), which is often generated in situ from a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), under acidic conditions. The reaction mechanism commences with the protonation of nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The secondary amine nitrogen of the piperidine ring, possessing a lone pair of electrons, acts as a nucleophile, attacking the nitrosonium ion. A subsequent deprotonation step yields the stable N-nitrosamine product.
The efficiency of this reaction is highly pH-dependent. The nitrosation process is generally favored at an acidic pH, which is necessary for the formation of the active nitrosating species. However, at very low pH, the amine precursor itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction.
Investigations into nitrosamine formation are critical, particularly in the pharmaceutical industry, where they can arise as impurities during the synthesis of active pharmaceutical ingredients (APIs) if secondary amine precursors are exposed to nitrosating agents. The conditions used in various synthetic steps, such as solvent choice, temperature, and the presence of acidic catalysts, can significantly influence the potential for nitrosamine formation.
Below is a table summarizing the typical reactants and conditions involved in the formation of this compound.
| Reactant/Condition | Role/Parameter | Typical Example/Value | Notes |
|---|---|---|---|
| Amine Precursor | Nucleophile | Methyl piperidine-4-carboxylate | A secondary amine is required for the formation of a stable N-nitrosamine. |
| Nitrosating Agent Source | Source of NO⁺ | Sodium Nitrite (NaNO₂) | Other sources can include gaseous nitrogen oxides (e.g., N₂O₃). researchgate.net |
| Acid Catalyst | Generation of HNO₂ and NO⁺ | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | The reaction rate is dependent on the acidity of the medium. |
| Solvent | Reaction Medium | Aqueous solutions, Dichloromethane (B109758) | The choice of solvent can affect the solubility of reactants and reaction kinetics. |
| Temperature | Kinetic Control | 0 - 25 °C | The reaction is often performed at or below room temperature to control exothermic processes. |
Understanding Degradation Mechanisms under Controlled Conditions
The degradation of this compound, like other N-nitrosamines, can proceed through several mechanisms, primarily influenced by factors such as light, pH, and temperature. Understanding these degradation pathways is crucial for assessing the compound's stability and environmental fate.
Photodegradation: N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation. nih.gov The N-nitroso group contains a chromophore that absorbs UV light, typically in the range of 330-350 nm. researchgate.net Upon absorption of a photon, the N-N bond can undergo homolytic cleavage, generating an amino radical and a nitric oxide radical. This is often the primary pathway for photodegradation. In the presence of an acid, the photodecomposition of N-nitrosopiperidine can be initiated, with the nature of the solvent influencing the protonation site and subsequent reaction pathway. acs.org Studies on N-nitrosopiperidine have shown it to be light-sensitive, especially to UV light. nih.gov
Acid-Catalyzed Degradation: In acidic solutions, N-nitrosamines can undergo decomposition. While stable in neutral or alkaline solutions in the dark, N-nitrosopiperidine is less stable in acidic media. nih.gov The mechanism can involve protonation of the nitroso-oxygen, followed by cleavage of the N-N bond. This process, known as denitrosation, is essentially the reverse of the formation reaction and can be facilitated by certain nucleophiles or reducing agents.
Thermal Degradation: While some nitrosamines related to piperazine (B1678402) have shown thermal stability at high temperatures, heating N-nitrosopiperidine to decomposition can emit toxic fumes of nitrogen oxides. researchgate.netnih.gov The stability of this compound to heat would likely be similar, though the ester functionality might introduce additional decomposition pathways at elevated temperatures.
The table below outlines the expected degradation mechanisms for this compound under various controlled conditions, based on studies of analogous compounds.
| Condition | Mechanism | Primary Products (Postulated) | Notes |
|---|---|---|---|
| UV Irradiation (e.g., ~340 nm) | Photolysis | Methyl piperidine-4-carboxylate radical, Nitric Oxide (NO) | This is a primary degradation pathway for N-nitrosamines due to the absorbance of the N-N=O group. researchgate.net |
| Acidic pH (e.g., pH < 3) | Acid-catalyzed hydrolysis (Denitrosation) | Methyl piperidine-4-carboxylate, Nitrous Acid (HNO₂) | N-nitrosopiperidine is known to be less stable in acidic solutions. nih.gov |
| Strong Reducing Agents | Reduction | Methyl piperidine-4-carboxylate, Hydrazine derivatives | Nitrosamines can be reduced to the corresponding amines or hydrazines. nih.gov |
| Strong Oxidizing Agents (e.g., Peracids) | Oxidation | Corresponding Nitramine | The nitroso group can be oxidized to a nitro group. nih.gov |
| High Temperature | Thermal Decomposition | Nitrogen Oxides (NOx), various organic fragments | Heating to decomposition is expected to break down the molecule. nih.gov |
Structural and Spectroscopic Analysis of this compound Forthcoming
A comprehensive review of publicly accessible scientific databases and literature reveals a significant gap in the experimental data for the chemical compound This compound . At present, detailed spectroscopic and crystallographic analyses for this specific molecule have not been published or made available. While information exists for structurally related compounds, the strict focus on "this compound" as per the user's request precludes the use of such data.
To provide a scientifically accurate and detailed article as outlined, experimental data is essential. This would typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data to determine the chemical environment of the hydrogen and carbon atoms, and 2D NMR to establish connectivity and stereochemistry.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and analyze the electronic transitions within the molecule.
Mass Spectrometry (MS): To determine the precise molecular weight and analyze fragmentation patterns, confirming the molecular structure.
X-ray Crystallography: To define the exact three-dimensional arrangement of atoms in the solid state.
While data is available for related structures such as 1-nitrosopiperidine-4-carboxylic acid nih.govsynzeal.com and 4-methyl-1-nitrosopiperidine nih.gov, extrapolating this information would not provide an accurate or reliable characterization of the target compound, this compound.
Therefore, the generation of the requested article with the specified detailed sections and data tables is not possible until experimental characterization of this compound is performed and published in scientific literature.
Structural Characterization and Spectroscopic Analysis
Conformational Analysis of the Piperidine (B6355638) Ring System
The introduction of a nitroso group at the nitrogen atom of the piperidine ring introduces substantial steric and electronic effects that dictate the ring's preferred conformation. Unlike the simple chair conformation of piperidine itself, N-nitrosopiperidines often adopt non-chair forms to alleviate steric strain.
The piperidine ring is flexible and can exist in several conformations, with the most common being the chair and boat forms. In substituted N-nitrosopiperidines, a dynamic equilibrium often exists between these conformations. The N-nitroso group and its interaction with adjacent ring substituents can lead to a preference for boat or twist-boat conformations, which are less common in other piperidine derivatives. This shift from the typically more stable chair conformation is a strategy to minimize unfavorable steric interactions. For instance, studies on various N-nitrosopiperidines have shown that the presence of bulky substituents can favor boat forms. nih.govcdnsciencepub.com
Interactive Table: Conformational Preferences in N-Nitrosopiperidines
| Conformation | Predominant in Unsubstituted Piperidine | Potential in N-Nitrosopiperidines | Key Feature |
| Chair | Yes | Yes, but often in equilibrium | Staggered arrangement of atoms, minimizing torsional strain. |
| Boat | No | Yes, particularly with bulky substituents | Eclipse interactions between flagpole hydrogens can lead to instability. |
| Twist-Boat | No | Yes | A more stable non-chair form that alleviates some of the boat's steric strain. |
Isotopic Labeling Studies for Mechanistic Insights (e.g., H-D Exchange)
Isotopic labeling, particularly hydrogen-deuterium (H-D) exchange, is a powerful technique for probing reaction mechanisms and understanding the dynamic behavior of molecules in solution. While specific H-D exchange studies on Methyl 1-nitrosopiperidine-4-carboxylate are not extensively documented, the principles can be applied to gain mechanistic insights into reactions involving this compound.
In a typical H-D exchange experiment, the compound is dissolved in a deuterated solvent (like D₂O), and the rate of exchange of labile protons with deuterium (B1214612) is monitored, often by NMR spectroscopy or mass spectrometry. For this compound, the protons alpha to the carbonyl group of the methyl ester and the protons on the piperidine ring could potentially undergo exchange under specific conditions (e.g., acid or base catalysis). The rates of exchange at different positions can provide valuable information about the acidity of the protons and the stability of the intermediates involved. This information is crucial for understanding reaction pathways, such as enolate formation or other acid-base catalyzed transformations.
Interactive Table: Potential H-D Exchange Sites in this compound
| Proton Position | Potential for Exchange | Mechanistic Insight Provided |
| Alpha to Carbonyl (Ester) | Possible under catalytic conditions | Information on enolate formation and stability. |
| Piperidine Ring Protons | Less likely under mild conditions | Can indicate ring opening or other structural rearrangements. |
| Methyl Group (Ester) | Unlikely to exchange | Serves as an internal reference in NMR studies. |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Investigations
Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules like Methyl 1-nitrosopiperidine-4-carboxylate at the atomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would provide insights into its molecular geometry, vibrational frequencies, and electronic structure. mdpi.com
Key parameters derived from DFT that help in understanding reactivity include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack. For this molecule, the nitrosamino group and the carboxylate group would be of particular interest.
Fukui Functions: These calculations would pinpoint the specific atoms most likely to act as electrophiles or nucleophiles, offering a more quantitative prediction of local reactivity. mdpi.comscilit.com
A hypothetical table of DFT-calculated electronic properties for this compound is presented below.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical stability and reactivity |
| Dipole Moment | ~ 3.5 D | Indicates overall polarity |
Note: The values in this table are hypothetical and serve as an illustration of what DFT calculations would yield.
Ab Initio and Coupled-Cluster Methods for High-Accuracy Predictions
For more precise energy and property predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory would be employed. While computationally more demanding than DFT, these methods provide benchmark-quality data, which is especially important for smaller molecules or for calibrating DFT results. Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their accuracy in calculating electronic energies. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would reveal the conformational flexibility of the piperidine (B6355638) ring and the orientation of the nitrosamino and methyl carboxylate substituents. nih.govmdpi.com
An MD simulation would typically involve:
Defining a force field (e.g., AMBER, CHARMM) that describes the interatomic potentials.
Placing the molecule in a simulated solvent box (e.g., water).
Simulating the system's evolution over a period of nanoseconds to microseconds.
Analysis of the simulation trajectory would provide information on the predominant conformations, the energy barriers between them, and the dynamics of intramolecular hydrogen bonding. This is particularly relevant for understanding how the molecule's shape influences its interactions with other molecules.
Mechanistic Pathways Elucidation
Computational chemistry is instrumental in mapping out the reaction mechanisms, identifying transition states, and calculating the energetics of chemical reactions.
Transition State Analysis and Reaction Energetics
For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structures. By performing frequency calculations, a true TS is confirmed by the presence of a single imaginary frequency. The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining reaction rates. These calculations would be crucial for studying, for example, the decomposition pathways of the nitroso group or the hydrolysis of the ester.
A hypothetical reaction energy profile is shown in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.0 |
| Products | -10.0 |
Note: This table represents a hypothetical exothermic reaction and is for illustrative purposes.
Reaction Coordinate Mapping
Reaction coordinate mapping involves calculating the energy of the system along a specific geometric parameter that represents the progress of a reaction. arxiv.orgnih.gov This provides a detailed view of the energy landscape connecting reactants, transition states, and products. For instance, the N-N bond cleavage of the nitroso group could be mapped by systematically elongating the bond and calculating the energy at each step. This technique helps to visualize the entire reaction pathway and to identify any intermediate species that may be present. arxiv.org
Spectroscopic Property Prediction and Correlation
Theoretical NMR Chemical Shift Prediction.
No published data is available on the theoretical prediction of 1H and 13C NMR chemical shifts for this compound.
Vibrational Frequency Analysis (IR).
There is no available data from theoretical vibrational frequency analyses for this compound, which would otherwise provide insight into its infrared spectroscopic characteristics.
Reactivity Descriptors and Bonding Analysis
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO).
Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for this compound, have not been reported in the surveyed literature.
Natural Bond Orbital (NBO) Analysis.
A detailed NBO analysis, which would describe donor-acceptor interactions and hyperconjugative effects within the molecule, is not available for this compound.
Nucleus-Independent Chemical Shift (NICS) for Aromaticity/Antiaromaticity.
NICS calculations, which are used to assess the aromatic or antiaromatic character of cyclic systems, have not been published for this compound.
Further computational research is required to elucidate these fundamental chemical properties for this compound.
Analytical Method Development for Research Applications
Chromatography-Mass Spectrometry Techniques
Chromatography coupled with mass spectrometry offers the high selectivity and sensitivity required for the trace-level analysis of nitrosamines. Both liquid and gas chromatography approaches have been developed and optimized for compounds structurally similar to Methyl 1-nitrosopiperidine-4-carboxylate.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), is a powerful tool for the analysis of polar and thermally labile nitrosamines. researchgate.netmdpi.com For compounds like this compound, LC-based methods are often preferred to avoid potential degradation that can occur during high-temperature gas chromatography.
Research on analogous compounds, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP), provides a framework for method development. frontiersin.orghsa.gov.sgnih.gov A typical LC-MS/MS method would involve a reversed-phase column, such as a C18 or phenyl-hexyl column, to achieve chromatographic separation. hsa.gov.sgresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent (typically methanol (B129727) or acetonitrile) is commonly employed. researchgate.netfda.gov
Electrospray ionization (ESI) in positive ion mode is frequently used for the detection of nitrosamines. frontiersin.org The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.comfrontiersin.org For this compound, hypothetical MRM transitions would be determined by infusing a standard solution and identifying the most abundant and stable fragment ions. High-resolution mass spectrometry can provide even greater specificity by accurately measuring the mass-to-charge ratio of the analyte, which is particularly useful for complex matrices. mdpi.com
Table 1: Illustrative LC-MS/MS Parameters for a Structurally Similar Nitrosamine (B1359907) (1-methyl-4-nitrosopiperazine)
| Parameter | Condition |
| LC Column | Phenyl-Hexyl, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 9.0 |
| Mobile Phase B | Methanol |
| Flow Rate | 0.60 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Ionization Mode | ESI Positive |
| MS/MS Transitions | Analyte-specific (e.g., for MNP: 130.1 > 100.2, 130.1 > 58.2) |
This data is based on methods for a similar compound and would require optimization for this compound. hsa.gov.sg
Gas chromatography-mass spectrometry is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. researchgate.netresearchgate.net For polar compounds like this compound, derivatization to a more volatile form may be necessary to improve chromatographic performance and prevent thermal degradation in the injector and column. Esterification of the carboxylic acid group is a common derivatization strategy.
The choice of GC column is critical, with low- to mid-polarity columns such as those with a 5% phenyl-arylene stationary phase often providing good separation. phenomenex.blog Programmed temperature vaporization (PTV) injectors can be beneficial as they allow for controlled heating of the sample, minimizing the thermal stress on the analyte. Electron ionization (EI) is a common ionization technique in GC-MS, and the resulting mass spectra, which show characteristic fragmentation patterns, can be used for identification. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity.
For enhanced selectivity towards nitrogen-containing compounds, gas chromatography can be coupled with nitrogen-specific detectors. The Nitrogen Chemiluminescence Detector (NCD) and the Thermal Energy Analyzer (TEA) are highly selective for nitrosamines. The TEA detector is particularly specific as it relies on the thermal cleavage of the N-N=O bond and subsequent detection of the resulting nitric oxide (NO) radical via a chemiluminescence reaction. This high degree of selectivity makes it invaluable for analyzing complex samples where matrix interferences can be a significant issue with less selective detectors like mass spectrometers.
Sample Preparation and Extraction Strategies
Effective sample preparation is a critical step in the analytical workflow, aimed at isolating this compound from the sample matrix, concentrating it, and removing interfering substances. thermofisher.com The choice of extraction strategy depends on the complexity of the matrix and the physicochemical properties of the analyte.
For complex matrices such as pharmaceutical formulations or biological fluids, a multi-step extraction procedure is often necessary. usp.org Liquid-liquid extraction (LLE) using a suitable organic solvent like dichloromethane (B109758) can be employed, but this method can be labor-intensive and generate significant solvent waste. thermofisher.com
A common approach for solid samples, such as drug products, involves dissolving the sample in an appropriate solvent, followed by vortexing and sonication to ensure complete dissolution of the analyte. hsa.gov.sg Centrifugation is then used to separate insoluble excipients, and the supernatant is filtered before analysis. hsa.gov.sgfda.gov The pH of the extraction solvent may need to be optimized to ensure the carboxylate group is in a form that maximizes extraction efficiency.
Solid Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of nitrosamines from various sample matrices. researchgate.netusp.org For polar nitrosamines, sorbents like activated carbon have proven to be effective. phenomenex.blogphenomenex.comwindows.net The high surface area and porous nature of activated carbon allow for the adsorption of polar analytes from aqueous solutions. phenomenex.blog
The general steps for an SPE procedure using an activated carbon cartridge would involve:
Conditioning: The cartridge is conditioned with solvents like dichloromethane and methanol, followed by water to prepare the sorbent for sample loading. windows.net
Loading: The sample, dissolved in an aqueous solution, is passed through the cartridge.
Washing: The cartridge is washed with a weak solvent to remove interfering compounds that are not strongly retained.
Elution: The target analyte, this compound, is eluted with a strong organic solvent, typically dichloromethane. google.com
The choice of SPE sorbent and elution solvents must be carefully optimized to achieve high recovery of the target analyte while minimizing the co-extraction of matrix components.
Table 2: General Solid Phase Extraction Protocol for Polar Nitrosamines
| Step | Procedure |
| Sorbent | Activated Carbon |
| Conditioning | 1. Dichloromethane2. Methanol3. Water |
| Sample Loading | Aqueous sample solution passed through the cartridge |
| Drying | Cartridge dried under nitrogen flow |
| Elution | Dichloromethane |
This is a generalized protocol and requires specific optimization for this compound. windows.netgoogle.com
Method Validation in a Research Context
The validation of analytical methods is a critical process in research and development to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. For N-nitrosamine compounds, which are often present at trace levels and are of significant concern due to their potential toxicity, robust and validated analytical methods are imperative. nih.govacs.org The development of such methods for a specific compound like this compound would follow established validation protocols, typically employing advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govijpsjournal.com These techniques are necessary to achieve the high sensitivity and selectivity required for detecting and quantifying nitrosamines at low concentrations. nih.gov
Method validation in a research setting involves demonstrating that the method is suitable for its intended use by assessing various performance characteristics. brieflands.comresearchgate.netnih.gov While detailed validation studies for this compound are not extensively found in public-domain literature, the principles can be thoroughly illustrated by examining validation data for structurally related N-nitrosamine impurities that are frequently monitored in pharmaceutical products. mdpi.comresearchgate.netresearchgate.net The core parameters evaluated include specificity and selectivity, accuracy, precision, and the limits of detection and quantification. brieflands.commdpi.com
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net Selectivity refers to the ability to differentiate and quantify the analyte from other substances. In the context of analyzing this compound, a specific and selective method must be able to distinguish it from its precursor amine, Methyl piperidine-4-carboxylate, as well as any other related substances or matrix components.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for achieving high selectivity. nih.govb-cdn.net The chromatographic separation physically isolates the target compound from others based on its chemical properties, while the mass spectrometer provides an additional layer of specificity. brieflands.com Detection is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing interference from other compounds. frontiersin.org
For instance, in the development of a method for other nitrosamines, specificity is demonstrated by analyzing blank samples (matrices without the analyte) and spiked samples. The absence of interfering peaks at the retention time of the analyte in the blank chromatogram confirms the method's specificity. researchgate.net An essential criterion is the clear separation of the target compound's peak from any pharmaceutical substance or major component in the sample to reduce the risk of matrix effects, where the sample matrix can suppress or enhance the analyte's signal. brieflands.com
Accuracy and Precision Determinations
Accuracy and precision are fundamental parameters in method validation that quantify the method's degree of error. researchgate.net
Accuracy refers to the closeness of the measured value to the true value. It is typically determined through recovery studies. mdpi.com In these studies, a known quantity of the analyte is added (spiked) into a blank matrix at different concentration levels (e.g., low, medium, and high). The samples are then analyzed, and the percentage of the spiked analyte that is recovered is calculated. High recovery percentages indicate high accuracy. For trace analysis of nitrosamines, recovery is generally expected to fall within a range of 80% to 120%. globalresearchonline.net
Precision measures the degree of scatter or agreement between a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short period with the same analyst and equipment. frontiersin.org
Intermediate Precision (Inter-day precision): Evaluates the variations within a laboratory, such as on different days or with different analysts or equipment. researchgate.netfrontiersin.org
The following table presents illustrative accuracy and precision data from a validation study for the nitrosamine N-nitroso-N-methyl-4-aminobutyric acid (NMBA). A validated method for this compound would be expected to yield similarly robust results.
| Parameter | Spiked Concentration (ng/mL) | Matrix | Recovery (%) | RSD (%) | Source |
|---|---|---|---|---|---|
| Accuracy | 3 | Valsartan | 115.7 | - | mdpi.com |
| 30 | Valsartan | 101.9 | - | ||
| Intra-day Precision | 30 | Valsartan | - | <5.0 | |
| Inter-day Precision | 30 | Valsartan | - | <5.0 |
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of an analytical method. researchgate.netnih.gov
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable accuracy and precision. globalresearchonline.net
These limits are crucial for nitrosamine analysis, as regulatory limits are often set at very low levels (parts per billion or even lower). nih.gov The determination of LOD and LOQ is commonly based on one of two methods:
Signal-to-Noise (S/N) Ratio: The sample is spiked with decreasing concentrations of the analyte, and the resulting signal is compared to the background noise of the instrument. An S/N ratio of 3 is generally accepted for the LOD, while a ratio of 10 is used for the LOQ. mdpi.commdpi.com
Calibration Curve Parameters: The LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). mdpi.com
The table below shows examples of LOD and LOQ values achieved for various nitrosamine compounds using sensitive LC-MS/MS methods. These values illustrate the high sensitivity required and achieved for this class of compounds.
| Compound | LOD | LOQ | Technique | Source |
|---|---|---|---|---|
| 1-methyl-4-nitrosopiperazine (MNP) | 0.0067 ppm | 0.013 ppm | LC-MS/MS | researchgate.netfrontiersin.org |
| N-nitrosodimethylamine (NDMA) | - | 0.03 µg/g | LC-MS | nih.gov |
| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | 0.9 ng/mL | 3.0 ng/mL | LC-MS/MS | mdpi.com |
| Multiple Nitrosamines | 0.5 ppb | 1.5 ppb | UHPLC-MS/MS | globalresearchonline.net |
Advanced Applications and Future Research Directions
Methyl 1-nitrosopiperidine-4-carboxylate as a Precursor for Chiral Auxiliaries
The development of effective chiral auxiliaries is fundamental to asymmetric synthesis, enabling the control of stereochemistry in chemical reactions. While not a chiral auxiliary itself in its current form, this compound serves as a potential precursor for the synthesis of such molecules. The piperidine (B6355638) ring provides a rigid, chair-like conformation that can be strategically functionalized.
The synthetic utility lies in the ability to introduce chirality onto the piperidine ring and then utilize the resulting molecule to direct the stereochemical outcome of a reaction on a separate substrate. The synthesis of biologically active compounds often requires the creation of polyfunctionalized molecules, and the use of a cyclic system is a well-established strategy for achieving asymmetric induction in acyclic compounds. iupac.org The process would involve:
Chiral Resolution or Asymmetric Synthesis: Creating a single enantiomer of a piperidine derivative from the racemic this compound or synthesizing it from a chiral starting material.
Functional Group Manipulation: The ester and nitrosamine (B1359907) groups act as synthetic handles. The nitrosamine can be reduced or removed to yield a secondary amine, which can then be appended to a substrate. The ester can be modified to introduce other directing groups.
Stereoselective Reactions: The resulting chiral piperidine derivative, when attached to a prochiral substrate, can direct the approach of a reagent to one face of the molecule, leading to the formation of a single stereoisomer.
Cleavage: After the reaction, the chiral auxiliary can be cleaved from the product, allowing it to be recovered and potentially recycled.
This approach allows for the transfer of chirality from the piperidine-based auxiliary to a new stereocenter in the target molecule. iupac.org
Stereocontrolled Synthesis of Complex Heterocyclic Systems Utilizing Nitrosopiperidine Intermediates
Functionalized piperidines are crucial building blocks for a vast number of natural products and synthetic compounds with significant biological activity. chim.it The use of nitrosopiperidine intermediates, such as this compound, offers a pathway for the stereocontrolled synthesis of more complex heterocyclic systems.
A key strategy involves the use of an electrophile to promote a cyclization reaction, which allows for both regio- and stereocontrolled formation of heterocyclic intermediates. iupac.org The stereochemical control in these reactions often arises from the tendency of the transition state to adopt a conformation that minimizes steric interactions between substituents. iupac.org For instance, the synthesis of complex piperidines can be achieved with high diastereoselectivity through additions to chiral lactams, which are related heterocyclic structures.
The nitrosamine group itself can influence the stereoselectivity of reactions at adjacent positions on the ring. By serving as a directing group or by influencing the conformational equilibrium of the piperidine ring, the nitrosamine moiety can control the facial selectivity of nucleophilic or electrophilic attack. Subsequent transformation of the nitrosamine provides access to a range of substituted piperidines that would be difficult to synthesize using other methods. These heterocyclic intermediates are valuable tools for transferring chirality from a pre-existing stereocenter to a newly formed one. iupac.org
Exploration of Novel Reactions and Transformations Involving the Nitrosamine Moiety
The nitrosamine functional group is not merely a placeholder; it possesses a rich and varied reactivity that can be exploited for complex molecular engineering. nih.gov Research into the chemical transformations of the N-nitroso group in compounds like this compound opens avenues for novel synthetic methodologies.
Key transformations include:
Reactions with Electrophiles: The oxygen atom of the nitrosamine can act as a nucleophile, reacting with electrophiles like alkylating agents to form alkoxydiazenium salts. acs.orgnih.gov These intermediates can then undergo further reactions.
Denitrosation: The N-NO bond can be cleaved under various conditions. Protolytic denitrosation in acidic conditions, often accelerated by nucleophiles, regenerates the parent secondary amine. nih.gov This is a crucial step for unmasking the piperidine nitrogen for further functionalization.
Reduction: The nitrosamine group can be reduced to the corresponding hydrazine (B178648) using methods such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). nih.gov
Reactions with Organometallics: Strong bases such as lithium diisopropylamide (LDA) can deprotonate the carbon atom alpha to the nitrosamine, creating a potent nucleophile (α-lithiated nitrosamine) that can react with various electrophiles. nih.gov This allows for the introduction of substituents at the C2 position of the piperidine ring.
Photochemical Reactions: Under UV irradiation, especially in acidic media, nitrosamines can generate aminium radicals. These highly reactive species can participate in unique addition reactions, for example, adding across carbon-carbon double bonds to form C-nitroso compounds. acs.orgnih.gov
These reactions highlight the versatility of the nitrosamine moiety as a functional group that can be strategically manipulated during a synthetic sequence.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Reaction with Electrophiles | Alkylating agents (e.g., trialkyloxonium salts) | Alkoxydiazenium salts | acs.orgnih.gov |
| Protolytic Denitrosation | Acid (e.g., HCl) with nucleophiles (e.g., thiourea) | Secondary amine | nih.gov |
| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Hydrazine | nih.gov |
| α-Deprotonation/Alkylation | 1. Lithium diisopropylamide (LDA) 2. Electrophile (e.g., alkyl halide) | α-Substituted nitrosamine | nih.gov |
| Photochemical Addition | UV light, acid, unsaturated C-C bonds | C-nitroso compounds | acs.orgnih.gov |
Development of Computational Models for Predictive Organic Synthesis
Modern organic synthesis is increasingly supported by computational tools that can predict reaction outcomes, molecular properties, and potential synthetic routes. For a molecule like this compound, computational models can accelerate research and development significantly.
Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a mathematical relationship between the chemical structure of a compound and its reactivity or biological activity. nih.govresearchgate.net For a series of derivatives of this compound, QSAR could be used to predict their relative reaction rates in a given transformation or their potential as ligands for a specific biological target.
Machine Learning Approaches: By training algorithms on large datasets of known reactions, machine learning models can predict the likely outcome of a novel transformation involving the nitrosopiperidine scaffold. researchgate.net This can help chemists prioritize experiments and avoid unpromising reaction conditions.
Pharmacophore and Docking Models: If derivatives are being designed for pharmaceutical applications, these models can predict how well a molecule will bind to a target receptor. nih.gov This is based on the spatial arrangement of chemical features like hydrogen bond donors/acceptors and hydrophobic groups.
Physiologically Based Pharmacokinetic (PBPK) Modeling: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body, which is crucial for drug development. nih.gov
The integration of these in silico techniques allows for a more rational and efficient approach to designing new synthetic routes and functional molecules based on the this compound framework.
| Computational Method | Application for this compound | Reference |
|---|---|---|
| QSAR | Predicting reactivity and biological activity of derivatives. | nih.govresearchgate.net |
| Machine Learning | Predicting outcomes (yield, selectivity) of synthetic transformations. | researchgate.net |
| Pharmacophore Modeling | Designing derivatives to bind to specific biological targets. | nih.gov |
| PBPK Modeling | Predicting the pharmacokinetic properties (ADME) of derivatives. | nih.gov |
Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring
Process Analytical Technology (PAT) plays a central role in modern chemical synthesis, enabling real-time understanding and control of reactions. chemrxiv.org For multistep syntheses involving intermediates like this compound, especially in continuous flow systems, integrating advanced analytical techniques is essential for optimization and safety.
Several techniques are suitable for real-time monitoring:
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis), and Infrared (IR) spectroscopy can be fitted with flow cells to monitor reaction streams directly. chemrxiv.org These methods provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction parameters like temperature and residence time.
Mass Spectrometry (MS): Direct Analysis in Real Time (DART) is a mass spectrometry technique that allows for the rapid analysis of samples in the open air with minimal preparation. researchgate.netnih.gov It can provide nearly instantaneous confirmation of molecular weights for reactants and products, making it an excellent tool for quickly tracking the progress of a synthetic transformation. nih.gov
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) can be automated and integrated into a reaction setup (on-line analysis) to provide detailed quantitative information about the composition of a complex reaction mixture, separating the desired product from byproducts and unreacted starting materials. chemrxiv.org
By combining these complementary analytical tools, a comprehensive, data-rich picture of the chemical process can be constructed. chemrxiv.org This allows for rapid optimization, improved yields, and enhanced process safety and control.
| Analytical Technique | Type of Monitoring | Information Provided | Reference |
|---|---|---|---|
| NMR, UV/Vis, IR Spectroscopy | In-line | Real-time concentration of reactants, intermediates, and products. | chemrxiv.org |
| Direct Analysis in Real Time (DART-MS) | At-line / On-line | Rapid molecular weight confirmation of reaction components. | researchgate.netnih.gov |
| UHPLC | On-line | Quantitative separation and analysis of complex mixtures. | chemrxiv.org |
Q & A
Basic: What synthetic methodologies are effective for preparing Methyl 1-nitrosopiperidine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nitrosation of a piperidine precursor. A general protocol includes refluxing the precursor (e.g., methyl piperidine-4-carboxylate) with a nitrosating agent (e.g., sodium nitrite in acidic conditions) under inert atmosphere. Critical parameters include:
- Temperature control : Excessive heat may lead to decomposition of the nitroso group.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients isolates the product .
Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of the nitrosating agent.
Advanced: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic data?
Methodological Answer:
Conflicting data between X-ray crystallography and NMR can arise due to dynamic effects (e.g., ring puckering). To resolve this:
- X-ray refinement : Use SHELXL for high-resolution data to model thermal motion and disorder .
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental / NMR data to validate conformers.
- Mercury software : Visualize intermolecular interactions (e.g., hydrogen bonding) that stabilize specific conformations .
For purity confirmation, combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry to detect trace byproducts .
Basic: What storage conditions are recommended to maintain the stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent degradation of the nitroso group .
- Light sensitivity : Protect from UV exposure using amber glass vials.
- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol to avoid hydrolysis; aliquot to minimize freeze-thaw cycles .
Advanced: How does the nitroso group influence the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
The nitroso group (-N=O) is ambiphilic, enabling dual reactivity:
- Electrophilic attacks : Reacts with thiols or amines (e.g., in cysteine residues) to form stable adducts. Monitor via UV-Vis spectroscopy (λ~550 nm for nitroso-thiol complexes).
- Nucleophilic substitution : Under basic conditions, the piperidine ring’s carboxylate ester can undergo hydrolysis. Stabilize the nitroso group by maintaining pH < 7 during reactions .
Computational studies (e.g., Fukui indices) predict reactive sites, guiding derivatization strategies .
Data Contradiction: How should researchers address discrepancies between theoretical and experimental molecular geometries?
Methodological Answer:
- Conformational analysis : Use Mercury’s "Packing Similarity" tool to compare experimental crystal structures with DFT-optimized geometries .
- Torsional angle validation : Cross-reference - NOESY NMR data with crystallographic torsion angles to identify dominant conformers in solution vs. solid state .
- Error analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factor vs. R-free in SHELXL outputs) to assess model reliability .
Advanced: What strategies enable functionalization of the piperidine ring for structure-activity relationship (SAR) studies?
Methodological Answer:
- Position-selective modification : Introduce substituents at the 3-position via Grignard reactions to sterically shield the nitroso group and modulate bioactivity .
- Carboxylate ester hydrolysis : Convert the methyl ester to a free acid under basic conditions (NaOH/EtOH) to study polarity effects on membrane permeability .
- Catalytic hydrogenation : Reduce the nitroso group to amine using Pd/C and H, followed by characterization via FT-IR (loss of N=O stretch at ~1500 cm) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- and NMR : Identify piperidine ring protons (δ 1.5–3.0 ppm) and nitroso group coupling patterns. Use DEPT-135 to distinguish CH/CH groups .
- IR spectroscopy : Confirm nitroso (N=O stretch ~1500 cm) and ester (C=O stretch ~1720 cm) functionalities .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H] with <2 ppm error to rule out isobaric impurities .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., cytochrome P450 enzymes). Parameterize the nitroso group’s partial charges via RESP fitting in Gaussian .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in explicit solvent.
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond acceptors from the ester group) using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
